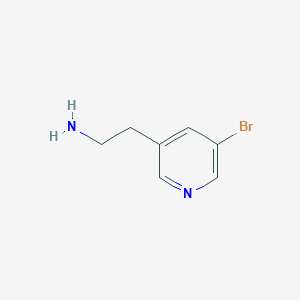

2-(5-Bromo-pyridin-3-YL)-ethylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromopyridin-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c8-7-3-6(1-2-9)4-10-5-7/h3-5H,1-2,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSYCOHYDFZWEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695220 | |

| Record name | 2-(5-Bromopyridin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39741-47-4 | |

| Record name | 2-(5-Bromopyridin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-bromopyridin-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Design for 2 5 Bromo Pyridin 3 Yl Ethylamine

Retrosynthetic Analysis for the 5-Bromo-pyridine-3-ethylamine Moiety

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.in This process involves identifying key bond disconnections that correspond to reliable and high-yielding chemical reactions.

Disconnection Strategies Targeting Carbon-Nitrogen Bonds

A primary retrosynthetic disconnection for 2-(5-bromo-pyridin-3-yl)-ethylamine involves cleaving the carbon-nitrogen (C-N) bond of the ethylamine (B1201723) side chain. This approach leads to two key synthons: a 2-(5-bromo-pyridin-3-yl)ethyl electrophile and an ammonia (B1221849) nucleophile equivalent. A more practical application of this strategy involves a functional group interconversion (FGI) to an aldehyde, leading to the key precursor, 5-bromo-pyridine-3-carbaldehyde. This aldehyde can then be converted to the target amine via reductive amination. youtube.com This disconnection is advantageous as it simplifies the synthesis to the formation of a C-N bond, a fundamental transformation in organic chemistry.

Another viable C-N bond disconnection strategy is to consider the formation of an amide followed by its reduction. This would involve disconnecting the bond between the ethyl group and the nitrogen, leading to 2-(5-bromo-pyridin-3-yl)acetic acid and an amine source. The corresponding acid chloride can react with an amine to form an amide, which can then be reduced to the target ethylamine. youtube.com

Approaches for Regioselective Bromination of Pyridine (B92270) Systems

The regioselective introduction of a bromine atom at the C5 position of the pyridine ring is a critical step in the synthesis. Pyridine itself is an electron-deficient heterocycle, making electrophilic aromatic substitution challenging and often requiring harsh conditions. youtube.comnih.gov However, the directing effects of existing substituents can be exploited to achieve the desired regioselectivity.

For a 3-substituted pyridine precursor, electrophilic bromination will preferentially occur at the positions ortho and para to the activating group. When the substituent at the 3-position is an electron-donating group, such as an amino or hydroxyl group, bromination is directed to the 2-, 4-, and 6-positions. Conversely, an electron-withdrawing group at the 3-position directs incoming electrophiles to the 5-position. Therefore, starting with a pyridine ring bearing an electron-withdrawing group at the 3-position would facilitate the desired 5-bromination.

Alternatively, modern methods for pyridine halogenation offer milder and more selective approaches. For instance, the use of N-bromosuccinimide (NBS) in various solvents can achieve regioselective bromination of activated pyridines. thieme-connect.com The reaction conditions can be tuned to favor monobromination. thieme-connect.com Another strategy involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which allows for the 3-halogenation of a wide range of pyridines under mild conditions. nih.govchemrxiv.org

Classical and Modern Synthetic Pathways to 2-(5-Bromo-pyridin-3-YL)-ethylamine

With the key precursors identified through retrosynthetic analysis, several synthetic routes can be devised. The reductive amination of 5-bromo-pyridine-3-carbaldehyde stands out as a highly efficient and widely used method.

Synthesis via Reductive Amination of Pyridine Carbaldehyde Precursors

Reductive amination is a powerful one-pot reaction that combines the formation of an imine from an aldehyde or ketone and an amine with its subsequent reduction to the corresponding amine. frontiersin.org In the context of synthesizing 2-(5-bromo-pyridin-3-yl)-ethylamine, this involves the reaction of 5-bromo-pyridine-3-carbaldehyde with an ammonia source, followed by reduction of the resulting imine.

This method offers several advantages, including operational simplicity and the avoidance of isolating the often-unstable intermediate imine. sciencemadness.org The choice of the reducing agent and catalytic system is crucial for achieving high yields and selectivity.

A variety of reducing agents and catalysts have been employed for reductive amination.

Hydride Reagents:

Sodium Borohydride (NaBH₄): A common and mild reducing agent. Its effectiveness can be enhanced by the addition of acids like boric acid, p-toluenesulfonic acid, or benzoic acid. organic-chemistry.org

Sodium Cyanoborohydride (NaBH₃CN): Historically used due to its selectivity for imines over carbonyls, but its high toxicity is a significant drawback. rsc.orgkoreascience.kr

Borane-Pyridine Complex: A less toxic and readily available alternative to sodium cyanoborohydride. sciencemadness.orgrsc.org It has been shown to be effective for the reductive amination of a wide range of carbonyl compounds. rsc.org

Dibutylchlorotin Hydride Complex: This catalyst, in conjunction with a silane (B1218182) reducing agent, has been used for the reductive amination of aldehydes and ketones under mild conditions. nih.gov

Transition Metal Catalysis:

Palladium on Carbon (Pd/C): Often used with a hydrogen source like formic acid or ammonium (B1175870) formate (B1220265) for transfer hydrogenation. frontiersin.org

Iridium Catalysts: Iridium complexes, particularly those with picolinamide (B142947) ligands, have shown high activity and selectivity in reductive amination reactions, even for sterically hindered substrates. kanto.co.jp

Nickel Nanoparticles: These can catalyze reductive amination via transfer hydrogenation using isopropanol (B130326) as the hydrogen source. organic-chemistry.org

Tin(IV) Lewis Acid: A moisture-tolerant tin-based catalyst has been developed for reductive amination, which is advantageous for practical applications. nih.gov

Below is a table summarizing various catalytic systems for reductive amination:

| Catalyst/Reagent | Key Features | Reference |

|---|---|---|

| Sodium Borohydride (NaBH₄) with Acid Activator | Mild, common, and cost-effective. | organic-chemistry.org |

| Borane-Pyridine Complex | Less toxic alternative to NaBH₃CN. | sciencemadness.orgrsc.org |

| Dibutylchlorotin Hydride Complex | Catalytic use with silane reductants under mild conditions. | nih.gov |

| Palladium on Carbon (Pd/C) | Effective for transfer hydrogenation. | frontiersin.org |

| Iridium-Picolinamide Catalysts | High activity and selectivity, good for hindered substrates. | kanto.co.jp |

| Nickel Nanoparticles | Transfer hydrogenation with isopropanol. | organic-chemistry.org |

| Tin(IV) Lewis Acid | Moisture tolerant. | nih.gov |

The choice of solvent and reaction temperature can significantly impact the efficiency and selectivity of reductive amination.

Solvent Effects: The solvent plays a crucial role in dissolving the reactants and influencing the reaction mechanism. For instance, in reactions involving lithium dialkylaminoborohydrides, the solvent can dictate the outcome between reduction and amination. latech.edu Dioxane has been shown to favor amination, while THF can lead to a mixture of products depending on the temperature. latech.edu Methanol (B129727) is a common solvent for reductive aminations using sodium borohydride. researchgate.net In some cases, solvent-free conditions have been successfully employed, offering a greener alternative. organic-chemistry.org

Temperature Effects: Temperature control is critical for managing reaction rates and preventing side reactions. Lower temperatures generally favor the amination pathway over the reduction of the starting carbonyl compound. latech.edu However, some catalytic systems may require elevated temperatures to achieve a reasonable reaction rate. The optimal temperature is highly dependent on the specific substrates and the chosen catalytic system. For example, some transfer hydrogenation reactions using formic acid as the hydrogen source are conducted at around 80°C. frontiersin.org It is essential to carefully optimize the temperature to maximize the yield of the desired amine while minimizing the formation of byproducts.

The table below illustrates the influence of reaction conditions on reductive amination outcomes.

| Parameter | Effect on Reaction | Example/Reference |

|---|---|---|

| Solvent | Can influence the reaction pathway (amination vs. reduction). Dioxane can favor amination. | latech.edu |

| Temperature | Lower temperatures often favor amination. Higher temperatures can increase reaction rates but may also lead to side reactions. | frontiersin.orglatech.edu |

Amine Formation via Nitrile Reduction from Pyridine-Nitrile Derivatives

A prominent strategy for forming the primary amine functionality in 2-(5-bromo-pyridin-3-yl)-ethylamine involves the reduction of a corresponding pyridine-nitrile precursor. This method is widely applicable for the synthesis of primary amines. chemguide.co.uk

The reduction of the nitrile group (C≡N) to a primary amine (-CH2NH2) can be achieved using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation. chemguide.co.ukcommonorganicchemistry.com LiAlH4 is a potent reducing agent that readily converts nitriles to amines. commonorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup. chemguide.co.uk

Alternatively, catalytic hydrogenation offers a milder approach. This method involves the use of hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). chemguide.co.uk Raney nickel is a frequently used catalyst for this purpose. commonorganicchemistry.com To minimize the formation of secondary and tertiary amine byproducts during catalytic hydrogenation, ammonia is often added to the reaction mixture. commonorganicchemistry.com Other borane (B79455) reagents like borane-tetrahydrofuran (B86392) complex (BH3-THF) and borane-dimethyl sulfide (B99878) complex (BH3-SMe2) can also be employed for nitrile reduction. commonorganicchemistry.com More recently, manganese-catalyzed reductions of nitriles using amine boranes have been developed as a more sustainable approach. rsc.org

A general scheme for this reduction is presented below:

Scheme 1: General reduction of a pyridine-nitrile to a pyridine-ethylamine.

Strategies Involving Nucleophilic Substitution on Brominated Pyridine Rings

Nucleophilic substitution reactions on the pyridine ring provide another avenue for constructing the target molecule. The presence of the electronegative nitrogen atom in the pyridine ring deactivates it towards electrophilic attack but facilitates nucleophilic substitution, particularly at the 2- and 4-positions. scribd.combiosynce.comstackexchange.com

Amination of Bromopyridines with Ethylamine and Analogues

Direct amination of a bromopyridine with ethylamine or its synthetic equivalents can be a straightforward approach. However, direct displacement of a bromine atom on the pyridine ring by an amine can be challenging and may require harsh conditions or specific activation. The reactivity of halopyridines towards nucleophilic substitution is dependent on the position of the halogen. Halogens at the 2- and 4-positions are more susceptible to nucleophilic attack due to the ability of the nitrogen atom to stabilize the anionic intermediate through resonance. stackexchange.comquimicaorganica.org For 3-bromopyridines, nucleophilic substitution is generally less facile. scribd.com

Copper-Catalyzed C-N Bond Formation

To overcome the limitations of direct nucleophilic substitution, transition metal-catalyzed cross-coupling reactions are frequently employed. Copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation, is a powerful tool for creating aryl amines. nih.govrsc.org This methodology can be applied to the synthesis of aminopyridines from bromopyridines. researchgate.net The reaction typically involves heating the bromopyridine with an amine in the presence of a copper catalyst, such as copper(I) iodide (CuI), and a base. researchgate.net The use of ligands, such as 1,2-diols, can facilitate the reaction and improve yields. rsc.orgresearchgate.net

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is another highly effective method for forming C-N bonds and can be used for the amination of bromopyridines. researchgate.netchemspider.com This reaction utilizes a palladium catalyst in conjunction with a suitable phosphine (B1218219) ligand and a base to couple an aryl halide with an amine. researchgate.net

Alternative Approaches for Ethanamine Side Chain Introduction

Besides the nitrile reduction and nucleophilic substitution pathways, other synthetic strategies can be envisioned for the introduction of the ethanamine side chain onto the pyridine ring.

Michael Addition: The Michael addition, or conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. ntu.edu.sg In the context of this synthesis, a suitably activated pyridine derivative could serve as the Michael acceptor for a nucleophile that would ultimately be converted to the ethanamine side chain. nsf.govnih.gov For instance, a vinylpyridine derivative could react with a nucleophile, followed by further chemical modifications to yield the desired product. nih.gov

Wittig Reaction and Reductions: The Wittig reaction is a well-established method for the formation of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. masterorganicchemistry.comlibretexts.org This reaction could be used to introduce a vinyl group onto the pyridine ring, which could then be further elaborated to the ethanamine side chain through reactions like hydroboration-oxidation followed by amination, or reduction of a corresponding nitro or nitrile derivative. The Wittig reaction has been successfully applied to pyridine derivatives to generate alkylated pyridines. nih.gov

Protecting Group Chemistry in the Synthesis of 2-(5-Bromo-pyridin-3-YL)-ethylamine

In multi-step syntheses of complex molecules, protecting groups are often essential to mask reactive functional groups and prevent unwanted side reactions. weebly.com For the synthesis of 2-(5-bromo-pyridin-3-yl)-ethylamine, the primary amine is a key functional group that may require protection during certain synthetic steps.

Amine Protection Strategies (e.g., Boc, Cbz)

Carbamates are one of the most common classes of protecting groups for amines. masterorganicchemistry.com Two widely used carbamate (B1207046) protecting groups are the tert-butoxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz or Z) groups. masterorganicchemistry.comtotal-synthesis.comchemistrysteps.comtotal-synthesis.com

Boc Protection: The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base. jk-sci.comorganic-chemistry.org It is known for its stability under a wide range of conditions, including basic and nucleophilic environments, but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). chemistrysteps.comtotal-synthesis.comjk-sci.com This orthogonality makes it a valuable tool in complex syntheses. total-synthesis.com

| Reagent for Protection | Conditions for Deprotection |

| Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., Trifluoroacetic acid) |

Data from multiple sources. chemistrysteps.comtotal-synthesis.comjk-sci.com

Cbz Protection: The Cbz group is typically introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. total-synthesis.comyoutube.com The Cbz group is stable to acidic and basic conditions but is characteristically removed by catalytic hydrogenation (e.g., H2 over Pd/C). masterorganicchemistry.comtotal-synthesis.com This deprotection method is mild and proceeds at a neutral pH. masterorganicchemistry.com

| Reagent for Protection | Conditions for Deprotection |

| Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂/Pd-C) |

Data from multiple sources. masterorganicchemistry.comtotal-synthesis.com

The choice between Boc and Cbz, or other protecting groups, depends on the specific reaction conditions planned for the subsequent synthetic steps. The ability to selectively remove one protecting group in the presence of others (orthogonality) is a key consideration in designing a robust synthetic route. total-synthesis.comacs.org

Orthogonal Protection Schemes for Multi-functionalized Intermediates

The synthesis of a multi-functionalized molecule like 2-(5-bromo-pyridin-3-yl)-ethylamine, which contains a primary amine and a pyridine ring, often necessitates the use of protecting groups. Orthogonal protection is a sophisticated strategy that employs multiple protecting groups, each of which can be removed under specific conditions without affecting the others. This allows for the selective modification of one functional group while others remain shielded.

In a hypothetical synthetic route towards 2-(5-bromo-pyridin-3-yl)-ethylamine, an intermediate could possess both the ethylamine side chain (or a precursor) and the pyridine nitrogen, both of which are nucleophilic. To achieve selective reactions, one might need to protect the primary amine. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group, which is stable under a wide range of conditions but can be easily removed with acid. Another is the Carboxybenzyl (Cbz) group, removable by hydrogenolysis.

The pyridine nitrogen itself can be reactive, for instance towards alkylating agents or strong acids. While often left unprotected, in certain synthetic steps, its temporary protection might be advantageous. N-oxides are a common way to modify pyridine reactivity.

An orthogonal protection scheme would be crucial if, for example, a synthetic intermediate required modification at a different position on the pyridine ring via organometallic chemistry, a process that might be incompatible with a free primary amine. In such a scenario, the amine could be protected with a Boc group. Following the ring modification, the Boc group could be selectively removed with an acid like trifluoroacetic acid (TFA) to reveal the amine, leaving other functional groups intact. This selective deprotection is the cornerstone of orthogonal strategy. orgsyn.org

Table 1: Examples of Orthogonal Protecting Groups for Amines

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) |

| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) |

| Allyloxycarbonyl | Alloc | Allyl chloroformate | Pd(0) catalyst google.com |

This table presents common amine protecting groups that could be considered in a multi-step synthesis requiring orthogonal protection schemes.

Scalability and Process Optimization Considerations for Large-Scale Synthesis

Translating a laboratory-scale synthesis to large-scale industrial production introduces a host of new challenges. For the synthesis of 2-(5-bromo-pyridin-3-yl)-ethylamine, scalability requires careful consideration of factors such as cost of starting materials, safety of the process, and the environmental impact.

A patent for the large-scale preparation of a complex molecule containing a 5-bromopyridin-3-yl moiety highlights several key considerations for industrial production. google.com These include the choice of solvents, reaction temperature, and reaction time. For instance, a reaction might be run at a controlled temperature of 15-25 °C and then heated to 45-70 °C to ensure completion. google.com The use of inert atmospheres is also a common practice to prevent side reactions. google.com

In the context of producing a related compound, 1-(3-bromopyridin-2-yl)ethanone, a patent describes a process that avoids costly and hazardous reagents like Grignard reagents and tetrahydrofuran, which are difficult to recycle. google.com Instead, it utilizes more manageable reagents like acetic anhydride (B1165640) and aluminum trichloride. This highlights a key principle of scalable synthesis: replacing problematic reagents with safer, cheaper, and more environmentally benign alternatives.

Yield Maximization and Purity Enhancement Strategies

Maximizing the yield and ensuring the high purity of the final product are paramount in chemical synthesis, especially for pharmaceutical intermediates. Optimization of reaction conditions is a critical step. This can involve systematically varying parameters such as temperature, reaction time, and the stoichiometry of reactants and catalysts.

For example, in the synthesis of pyridine derivatives, the choice of catalyst can dramatically impact the yield. A patent on pyridine synthesis discusses using a crystalline aluminosilicate (B74896) zeolite catalyst ion-exchanged with a Group VIII metal like palladium to achieve high yield and selectivity. google.com Similarly, in the synthesis of a substituted pyridine, a nickel catalyst was found to give a much higher yield (91.7%) compared to a palladium catalyst (28.2%) while also minimizing side products. google.com

Purification is another critical aspect. While laboratory-scale synthesis might rely on column chromatography, this method is often not feasible for large-scale production. google.com Developing a robust crystallization process is often the preferred method for purification on an industrial scale. This was demonstrated in the synthesis of the intermediate 3-bromopyridine (B30812) oxide, where crystallization from methanol was used to obtain a product with 99.3% purity and a 94.6% yield. google.com

Table 2: Reported Yield and Purity for an Intermediate in Bromo-Pyridine Synthesis

| Step | Product | Reagents | Yield | Purity |

| 1 | 3-Bromopyridine oxide | 3-Bromopyridine, Hydrogen Peroxide, Acetic Acid | 94.6% | 99.3% |

| 2 | 1-(3-Bromopyridin-2-yl)ethanone | 3-Bromopyridine oxide, Acetic Anhydride, AlCl₃ | 94.1% | 99.4% |

Data sourced from a patent for the synthesis of a related bromo-pyridine derivative, illustrating successful yield and purity optimization. google.com

Green Chemistry Principles in Synthetic Route Development

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in The application of these principles is increasingly important in modern chemical synthesis. For pyridine derivatives, several green approaches have been developed. researchgate.net

One key principle is the use of safer solvents. Pyridine itself can sometimes be used as a solvent, and its relatively high boiling point and low volatility make it a greener alternative to more hazardous solvents in some cases. biosynce.com Another approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times and increase yields. nih.govacs.org For example, a method for synthesizing pyridine derivatives using microwave irradiation achieved excellent yields of 82-94% in just 2-7 minutes. nih.govacs.org

Catalysis is a cornerstone of green chemistry. biosynce.com The use of efficient catalysts can reduce energy consumption and waste. For pyridine synthesis, metal-pyridine complexes are widely used in catalytic reactions like cross-coupling, which are important for building complex molecules. biosynce.com

One-pot multicomponent reactions (MCRs) are another powerful green chemistry tool. nih.gov These reactions combine three or more reactants in a single operation to form a product, reducing the need for intermediate purification steps and minimizing waste. This approach offers high atom economy and eco-friendly efficiency. acs.org The development of a synthetic route for 2-(5-bromo-pyridin-3-yl)-ethylamine that incorporates these green principles would represent a significant advancement in sustainable chemistry.

Chemical Reactivity and Derivatization Strategies of 2 5 Bromo Pyridin 3 Yl Ethylamine

Transformations Involving the Bromo Substituent

The bromine atom on the pyridine (B92270) ring is a key handle for introducing molecular complexity through various carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metallation are primary strategies for the functionalization of this position.

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of aryl halides, including bromopyridines. These reactions generally proceed under mild conditions and tolerate a wide range of functional groups. libretexts.org For substrates like 2-(5-bromo-pyridin-3-yl)-ethylamine, the primary amine can sometimes interfere with the catalytic cycle, making N-protection a common strategy to improve reaction outcomes.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org It is a widely used method for the formation of C-C bonds. While specific examples for the direct Suzuki-Miyaura coupling of 2-(5-bromo-pyridin-3-yl)-ethylamine are not extensively detailed in the literature, the reaction is expected to proceed, potentially with N-protection of the ethylamine (B1201723) side chain to prevent side reactions. The general conditions for such a transformation are outlined in the table below.

| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) |

| Arylboronic acid | Pd(OAc)₂ / SPhos or XPhos | K₂CO₃ | Toluene/H₂O | 80-110 |

| Heteroarylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 90-100 |

This is a representative table based on general Suzuki-Miyaura coupling reactions of bromopyridines and may require optimization for the specific substrate.

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. acs.org This reaction is a valuable method for the synthesis of substituted alkenes. The intramolecular Heck reaction is particularly useful for the synthesis of heterocyclic compounds. clockss.org

| Alkene Partner | Catalyst | Base | Solvent | Temperature (°C) |

| Styrene | Pd(OAc)₂ | Et₃N | DMF | 100-120 |

| Acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 80-100 |

This is a representative table based on general Heck reactions of aryl bromides and may require optimization for the specific substrate.

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. rsc.org It is a reliable method for the synthesis of substituted alkynes. For substrates like 2-amino-3-bromopyridines, successful Sonogashira couplings have been reported, providing a precedent for the reactivity of the target molecule. youtube.comnih.gov

| Alkyne | Catalyst System | Base | Solvent | Temperature (°C) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80-100 |

| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Piperidine (B6355638) | Toluene | 60-80 |

This is a representative table based on Sonogashira couplings of related bromopyridines and may require optimization for the specific substrate. youtube.comnih.gov

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings, such as pyridine. masterorganicchemistry.com The pyridine ring in 2-(5-bromo-pyridin-3-yl)-ethylamine is activated towards nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen. However, the bromo substituent is at the 5-position, which is meta to the nitrogen, making it less activated for classical SNAr reactions. youtube.com SNAr reactions on halopyridines are generally more facile at the 2- and 4-positions. princeton.edu For substitution to occur at the 5-position, harsh reaction conditions or the presence of additional activating groups would likely be necessary. The reaction proceeds via an addition-elimination mechanism, forming a Meisenheimer complex as an intermediate. masterorganicchemistry.com

Lithium-halogen exchange is a powerful method for the conversion of aryl halides into organolithium species, which can then be reacted with various electrophiles to introduce a wide range of functional groups. nih.gov This reaction is typically fast, even at low temperatures, and the reactivity order is generally I > Br > Cl. The presence of the primary amine in 2-(5-bromo-pyridin-3-yl)-ethylamine, with its acidic proton, complicates this reaction as the organolithium reagent would be quenched. Therefore, N-protection is essential before attempting a lithium-halogen exchange. Following the exchange, the resulting lithiated pyridine can be trapped with various electrophiles.

| Step 1: Lithium-Halogen Exchange Reagent | Step 2: Electrophile | Resulting Functional Group |

| n-BuLi or t-BuLi | DMF | Aldehyde (-CHO) |

| n-BuLi or t-BuLi | CO₂ | Carboxylic acid (-COOH) |

| n-BuLi or t-BuLi | Alkyl halide | Alkyl group |

This table illustrates potential functionalizations following a successful lithium-halogen exchange on an N-protected substrate.

Reactions at the Primary Amine Moiety

The primary ethylamine side chain offers a second site for derivatization, allowing for the introduction of various substituents through acylation, sulfonylation, alkylation, and reductive amination.

Acylation: The primary amine of 2-(5-bromo-pyridin-3-yl)-ethylamine can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. libretexts.org This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The resulting amides are often more stable and can be useful for purification or as intermediates in further synthetic transformations.

| Acylating Agent | Base | Solvent | Temperature (°C) |

| Acetyl chloride | Triethylamine | Dichloromethane | 0 to rt |

| Acetic anhydride (B1165640) | Pyridine | Tetrahydrofuran (B95107) | rt |

This is a representative table based on general acylation reactions of primary amines.

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This transformation is a common method for the protection of amines or for the introduction of a sulfonamide functional group, which is a key moiety in many pharmaceutical compounds.

| Sulfonylating Agent | Base | Solvent | Temperature (°C) |

| p-Toluenesulfonyl chloride | Pyridine | Dichloromethane | 0 to rt |

| Methanesulfonyl chloride | Triethylamine | Tetrahydrofuran | 0 to rt |

This is a representative table based on general sulfonylation reactions of primary amines.

Alkylation: Direct alkylation of the primary amine with alkyl halides can lead to the formation of secondary and tertiary amines. However, this method often suffers from a lack of selectivity, leading to mixtures of mono-, di-, and even tri-alkylated products, as the initially formed secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.com

Reductive Amination: A more controlled method for the synthesis of secondary and tertiary amines is reductive amination. libretexts.org This reaction involves the initial condensation of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. organic-chemistry.org This method offers high selectivity and is tolerant of a wide variety of functional groups.

| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) |

| Aldehyde (R-CHO) | NaBH(OAc)₃ | Dichloromethane | rt |

| Ketone (R₂C=O) | NaBH₃CN | Methanol (B129727) | rt |

This is a representative table based on general reductive amination reactions of primary amines.

Formation of Schiff Bases and Imines

The primary ethylamine group of 2-(5-bromo-pyridin-3-yl)-ethylamine serves as a reactive handle for the formation of Schiff bases and imines. This classic condensation reaction occurs with various aldehydes and ketones, typically under reflux conditions with an acid catalyst, to yield the corresponding N-substituted imine. redalyc.orgnih.gov The formation of the C=N double bond is a versatile method for creating ligands for coordination chemistry or intermediates for further synthetic transformations.

The general reaction involves the nucleophilic attack of the primary amine onto the carbonyl carbon of an aldehyde or ketone, followed by dehydration. The reactivity of the carbonyl compound and the specific reaction conditions, such as the choice of solvent (e.g., ethanol) and catalyst (e.g., glacial acetic acid), influence the reaction rate and yield. redalyc.orgnih.gov

Table 1: Examples of Schiff Base/Imine Formation with Primary Amines

| Amine Reactant | Carbonyl Reactant | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile | 1,3-disubstituted pyrazole-4-carboxaldehydes | Ethanol, Glacial Acetic Acid, Reflux (5-7h) | Thiophene-Pyrazole Hybrid Schiff Base | nih.gov |

| Substituted Aniline | 6-(2-([1,1'-biphenyl]-4-yl)-2-oxoethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | Not specified | Imine derived from a ketone | redalyc.org |

| 2-Amino-heteroaromatics | Aldehydes (e.g., 4-methoxybenzaldehyde) | Not specified | Imine-linked ligands |

Cyclization Reactions Leading to Fused Heterocycles

The bifunctional nature of 2-(5-bromo-pyridin-3-yl)-ethylamine, possessing both a nucleophilic amine and a pyridine ring, makes it a prime candidate for cyclization reactions to form fused heterocyclic systems. These reactions often involve an initial reaction at the amine followed by an intramolecular cyclization onto the pyridine ring or an adjacent position.

One prominent strategy involves the reaction with bifunctional reagents to construct new rings. For instance, reaction sequences involving reagents like ethyl 2-bromoacetoacetate can lead to the formation of imidazo[1,2-a]pyridine (B132010) scaffolds, a core structure in various biologically active molecules. nih.gov The process typically involves an initial condensation or substitution at the amine, followed by an intramolecular cyclization. nih.govnih.gov

Another approach is the reaction with maleimide (B117702) derivatives. The reaction of 2-aminopyridines with functionalized maleimides can yield ring-fused systems like pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines. beilstein-journals.org However, the electronic nature of the pyridine ring is crucial; electron-withdrawing substituents, such as the bromo group in the title compound, can sometimes disfavor the final cyclization step under certain conditions. beilstein-journals.org

Table 2: Illustrative Cyclization Reactions for Pyridine Derivatives

| Starting Material | Reagent(s) | Key Conditions | Fused Heterocycle Product | Reference |

|---|---|---|---|---|

| 2-Amino-heteroaromatic | Ethyl 2-bromoacetoacetate | Condensation, Saponification, Acidification | Imidazo[1,2-a]pyridine | nih.gov |

| 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones (with N-nitropyridine) | Triethylamine | Base-induced rearrangement | Imidazo[1,2-a]pyridine | nih.govmdpi.com |

| 2-Aminopyridine (B139424) | 1-Methyl-4-(methylsulfanyl)-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile | Ethanol, Reflux (2h) | Pyrido[1,2-a]pyrrolo[3,4-d]pyrimidine | beilstein-journals.org |

| 3-Bromo-2-[(N-substituted)amino]pyridines | Strong Base (e.g., KNH2/NH3) | Hetarynic cyclization | N-substituted dihydrodipyridopyrazine | researchgate.net |

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom imparts basic and nucleophilic character, allowing for a range of chemical transformations.

N-Alkylation and Quaternization Reactions

The nitrogen atom of the pyridine ring can be readily alkylated using various alkylating agents, such as alkyl halides, to form quaternary pyridinium (B92312) salts. This reaction converts the neutral pyridine into a positively charged species, significantly altering its physical and chemical properties. For example, the reaction of a pyridine derivative with an agent like 1,2-dibromoethane (B42909) leads to the formation of a pyridinium bromide salt. gla.ac.uk

The choice of solvent can influence the outcome of alkylation reactions, particularly in molecules with multiple potential nucleophilic sites. For ambident nucleophiles like pyridones, alkylation in solvents such as DMF tends to favor N-alkylation. nih.gov Quaternization of the pyridine nitrogen in 2-(5-bromo-pyridin-3-yl)-ethylamine would yield a polyfunctional molecule with a permanent positive charge, a feature that can be exploited in the design of ionic liquids or phase-transfer catalysts.

Coordination Chemistry with Metal Ions

The pyridine nitrogen atom is a well-established coordination site for a wide variety of metal ions. The lone pair on the nitrogen can donate to a vacant orbital of a metal center, forming a stable coordination complex. 2-(5-bromo-pyridin-3-yl)-ethylamine, along with its derivatives (such as the Schiff bases mentioned in 3.2.3), can act as a monodentate or bidentate ligand. The ethylamine side chain, particularly after conversion to an imine, can provide a second coordination site, allowing the molecule to chelate to a metal ion. This chelation enhances the stability of the resulting metal complex. The presence of the bromo substituent can electronically modulate the donor properties of the pyridine nitrogen.

Multi-Component Reactions Incorporating 2-(5-Bromo-pyridin-3-YL)-ethylamine

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, offer an efficient pathway to complex molecules. The primary amine functionality of 2-(5-bromo-pyridin-3-yl)-ethylamine makes it an ideal component for various MCRs.

For example, it could be utilized in MCRs that build substituted pyridine rings, such as those involving the reaction of an amine, an aldehyde, a ketone, and a nitrile source. researchgate.netmdpi.com A notable example is the three-component synthesis of polysubstituted pyridines through a sequence involving an aza-Wittig reaction to form a 2-azadiene, which then undergoes a Diels-Alder cycloaddition. nih.gov Incorporating 2-(5-bromo-pyridin-3-yl)-ethylamine into such a sequence would allow for the rapid assembly of diverse and complex structures containing the bromo-pyridyl motif.

Role As a Key Synthetic Building Block in Complex Molecular Architectures

Precursor for Advanced Heterocyclic Ring Systems

The dual functionality of 2-(5-Bromo-pyridin-3-YL)-ethylamine, with its nucleophilic amino group and the bromine atom amenable to cross-coupling reactions, provides a powerful platform for the synthesis of a wide range of fused heterocyclic systems. These scaffolds are of significant interest due to their prevalence in biologically active molecules and functional materials.

Synthesis of Pyridine-Fused Imidazoles, Triazoles, and Indoles

The ethylamine (B1201723) moiety of 2-(5-Bromo-pyridin-3-YL)-ethylamine can serve as a key component in cyclization reactions to form five-membered heterocyclic rings fused to the pyridine (B92270) core.

Pyridine-Fused Triazoles: The construction of triazole-fused pyridines, such as triazolo[1,5-a]pyridines, can be achieved through various synthetic strategies. nih.gov One common approach involves the cyclization of a pyridine-substituted hydrazine (B178648) or a related derivative. The ethylamine group of 2-(5-Bromo-pyridin-3-YL)-ethylamine could be transformed into a hydrazine or an azide, which are key precursors for triazole formation. For instance, diazotization of the amino group followed by reaction with a suitable nucleophile could introduce the necessary functionality for subsequent intramolecular cyclization to form a triazole ring fused to the pyridine. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," also presents a viable strategy for constructing triazole-containing molecules from this building block. nih.gov

Pyridine-Fused Indoles: The synthesis of indole (B1671886) rings fused to a pyridine core, known as azaindoles or pyridoindoles, is of significant interest in medicinal chemistry. While specific methods starting from 2-(5-Bromo-pyridin-3-YL)-ethylamine are not explicitly detailed in the literature, general indole syntheses, such as the Fischer, Bischler-Möhlau, or Madelung indole syntheses, could potentially be adapted. For example, the ethylamine moiety could be derivatized to form a suitable precursor for a Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions.

Construction of Polycyclic Aromatic Nitrogen Heterocycles

The strategic placement of the bromine atom on the pyridine ring of 2-(5-Bromo-pyridin-3-YL)-ethylamine opens up avenues for the construction of larger, polycyclic aromatic nitrogen heterocycles through palladium-catalyzed cross-coupling reactions. rsc.org Reactions such as the Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination allow for the introduction of various aryl, heteroaryl, and vinyl groups at the 5-position of the pyridine ring.

These cross-coupling reactions can be employed in a sequential manner to build up complex polycyclic systems. For instance, a Suzuki coupling could be used to introduce a phenyl group bearing an ortho-functional group, which could then undergo an intramolecular cyclization with the ethylamine side chain or a derivative thereof. This strategy allows for the regioselective construction of complex scaffolds, which are often difficult to synthesize using traditional methods. The versatility of these palladium-catalyzed methods provides access to a wide range of polycyclic aromatic nitrogen heterocycles with diverse electronic and steric properties. researchgate.net

Application in the Design and Synthesis of Chemically Diverse Compound Libraries

The creation of compound libraries with high chemical diversity is a cornerstone of modern drug discovery and materials science. nih.gov 2-(5-Bromo-pyridin-3-YL)-ethylamine is an excellent building block for the synthesis of such libraries due to its two distinct points of diversification.

The primary amine of the ethylamine side chain can be readily acylated, alkylated, or reductively aminated with a wide variety of reagents to introduce diverse functional groups. Simultaneously, the bromine atom on the pyridine ring can be utilized in palladium-catalyzed cross-coupling reactions to introduce a second level of diversity. This "two-pronged" approach allows for the rapid generation of a large number of structurally distinct molecules from a single, readily accessible starting material.

For example, a library of amides can be synthesized by reacting 2-(5-Bromo-pyridin-3-YL)-ethylamine with a collection of different carboxylic acids. Each of these amides can then be subjected to a Suzuki coupling with a diverse set of boronic acids, resulting in a large and chemically diverse library of compounds. The efficiency of modern high-throughput synthesis techniques can be leveraged to rapidly produce these libraries for biological screening or materials testing.

Utilization in Scaffold Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a powerful strategy for the creation of structurally complex and diverse small molecules that can be used to probe biological systems. frontiersin.orgnih.gov DOS aims to generate molecules with a wide range of different scaffolds, rather than just variations on a single core structure. The unique structural features of 2-(5-Bromo-pyridin-3-YL)-ethylamine make it a valuable building block for DOS.

The combination of a flexible ethylamine side chain and a rigid, functionalized aromatic ring allows for the synthesis of a variety of different molecular shapes and architectures. By carefully choosing reaction sequences, it is possible to generate a wide range of different heterocyclic scaffolds from this single starting material. For example, intramolecular reactions involving the ethylamine side chain can lead to the formation of various ring systems, while intermolecular reactions at both the amine and the bromine atom can be used to build up more complex structures. The ability to access a diverse range of molecular scaffolds from a single precursor is a key advantage of using 2-(5-Bromo-pyridin-3-YL)-ethylamine in DOS. nih.gov

Incorporation into PROTAC (Proteolysis-Targeting Chimeras) Linkers and E3 Ligase Binders

Proteolysis-Targeting Chimeras (PROTACs) are a novel class of therapeutic agents that function by inducing the degradation of specific target proteins. nih.gov A PROTAC molecule consists of three components: a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects the two ligands. broadpharm.com The linker plays a crucial role in the efficacy of a PROTAC, as its length, rigidity, and chemical composition can significantly impact the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

The structure of 2-(5-Bromo-pyridin-3-YL)-ethylamine makes it an attractive candidate for incorporation into PROTAC linkers. The ethylamine group provides a convenient attachment point for either the target protein ligand or the E3 ligase ligand, while the bromo-pyridine moiety can be further functionalized to modulate the properties of the linker. The rigidity of the pyridine ring can help to control the spatial orientation of the two ligands, which is critical for efficient protein degradation.

Investigations into Molecular Interactions and Biological Target Engagement Non Clinical Focus

Enzyme Activity Modulation in Cell-Free and Recombinant Systems

There is no publicly available research detailing the effects of 2-(5-Bromo-pyridin-3-YL)-ethylamine on enzyme activity.

In Vitro Enzyme Inhibition Assays

No data from in vitro enzyme inhibition assays for 2-(5-Bromo-pyridin-3-YL)-ethylamine could be located.

Mechanistic Studies of Enzyme-Compound Interactions

There are no mechanistic studies available that describe the interaction between 2-(5-Bromo-pyridin-3-YL)-ethylamine and any enzyme.

Receptor Binding Profiling in Isolated Membrane Preparations or Cellular Models

Information regarding the receptor binding profile of 2-(5-Bromo-pyridin-3-YL)-ethylamine is not available in the surveyed literature.

Radioligand Binding Assays for Receptor Occupancy

No studies utilizing radioligand binding assays to determine the receptor occupancy of 2-(5-Bromo-pyridin-3-YL)-ethylamine have been published.

Fluorescence Polarization Assays for Ligand-Target Interactions

There is no data from fluorescence polarization assays describing the ligand-target interactions of 2-(5-Bromo-pyridin-3-YL)-ethylamine.

Cellular Pathway Modulation Studies (Excluding Human Clinical Data)

No non-clinical studies investigating the modulation of cellular pathways by 2-(5-Bromo-pyridin-3-YL)-ethylamine have been identified.

Effects on Signal Transduction Cascades in Defined Cell Lines

Detailed studies elucidating the specific effects of 2-(5-Bromo-pyridin-3-YL)-ethylamine on defined signal transduction cascades are not prominently documented. However, research on analogous heterocyclic compounds suggests that pyridine (B92270) derivatives can modulate various signaling pathways. For instance, certain pyridine-containing compounds have been investigated as inhibitors of protein kinases, which are crucial components of intracellular signaling cascades that regulate cell proliferation, differentiation, and survival. The disruption of these pathways is a common mechanism for the anticancer activity of many therapeutic agents.

The ethylamine (B1201723) side chain, present in the subject compound, is also a common feature in molecules that interact with G-protein coupled receptors (GPCRs), which are integral to a multitude of signal transduction processes. For example, phenylethylamine, a related structural motif, is known to interact with trace amine-associated receptors (TAARs), which can modulate dopaminergic and serotonergic signaling pathways. While direct evidence is lacking for 2-(5-Bromo-pyridin-3-YL)-ethylamine, its structural components suggest a potential to interact with and modulate key signaling pathways, a hypothesis that warrants further experimental validation.

Phenotypic Screening in Non-Clinical Cell-Based Models (e.g., Antiproliferative Activity in Cancer Cell Lines, Antimicrobial Activity)

Phenotypic screening of pyridine derivatives has revealed significant potential in both oncology and infectious disease research.

Antiproliferative Activity:

A number of studies have demonstrated the antiproliferative effects of various pyridine derivatives against a range of cancer cell lines. While specific data for 2-(5-Bromo-pyridin-3-YL)-ethylamine is not available, research on analogous compounds provides valuable insights. For example, certain substituted nicotinamides and thienopyridines have shown selective activity against human liver and colon cancer cell lines. In some cases, the antiproliferative potency of these compounds has been reported to be comparable to or even exceed that of established chemotherapy agents in preclinical models.

The table below summarizes the antiproliferative activity of some analogous pyridine derivatives against various cancer cell lines, as reported in the literature. It is important to note that these are not direct results for 2-(5-Bromo-pyridin-3-YL)-ethylamine but for structurally related compounds.

| Compound Class | Cancer Cell Line | Reported Activity (IC50) |

| Thienopyridine Derivatives | HCT-116 (Colon Carcinoma) | Potent to moderate growth inhibition |

| Thienopyridine Derivatives | HepG-2 (Hepatocellular Carcinoma) | Potent to moderate growth inhibition |

| Thienopyridine Derivatives | MCF-7 (Breast Adenocarcinoma) | Variable activity |

| Pyridine-2(1H) thione Derivatives | HCT-116 (Colon Carcinoma) | Interesting antitumor activity |

| Pyridine-2(1H) thione Derivatives | HepG-2 (Hepatocellular Carcinoma) | Interesting antitumor activity |

Antimicrobial Activity:

The pyridine nucleus is a common feature in many compounds with antimicrobial properties. Various synthetic pyridine derivatives have been screened for their activity against a spectrum of bacterial and fungal pathogens. For instance, certain 2-aminopyridine (B139424) derivatives have demonstrated significant activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The mode of action for such compounds can vary, from disrupting cell membrane integrity to inhibiting essential enzymes.

The following table provides an overview of the antimicrobial activity observed for some classes of pyridine analogs.

| Compound Class | Microbial Strain | Reported Activity |

| 2-Aminopyridine Derivatives | Staphylococcus aureus | High activity |

| 2-Aminopyridine Derivatives | Bacillus subtilis | High activity |

| Pyridine-benzothiazole hybrids | Escherichia coli | Poor to fair activity |

| Pyridine-benzothiazole hybrids | Pseudomonas aeruginosa | Poor to fair activity |

| Izoxazole-pyridone derivatives | Streptococcus pneumoniae | Good antimicrobial activity |

| Izoxazole-pyridone derivatives | Klebsiella pneumoniae | Good antimicrobial activity |

Structure-Activity Relationship (SAR) Derivations from Analogous Compounds

Structure-activity relationship (SAR) studies on pyridine derivatives have provided valuable information on how chemical modifications influence their biological effects.

In the context of antimicrobial activity, the substitution pattern on the pyridine ring also plays a crucial role. For some series of pyridine analogs, specific substitutions have been shown to enhance potency against certain bacterial or fungal strains. The presence of a halogen, such as bromine, can modulate the lipophilicity and electronic properties of the molecule, which in turn can affect its ability to penetrate microbial cell walls and interact with intracellular targets.

Computational modeling and techniques like X-ray crystallography are often employed to study the preferred conformations of small molecules and how these relate to their biological activity. Such studies on analogous compounds can provide insights into the likely spatial arrangement of 2-(5-Bromo-pyridin-3-YL)-ethylamine and how this might influence its interactions with biological macromolecules. The planarity of the pyridine ring, combined with the rotational freedom of the ethylamine linker, would allow for a range of potential binding modes.

Computational and Theoretical Investigations of 2 5 Bromo Pyridin 3 Yl Ethylamine

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential protein targets and understanding the molecular basis of ligand-protein interactions.

Identification of Putative Binding Pockets and Key Interacting Residues

While specific docking studies for 2-(5-Bromo-pyridin-3-YL)-ethylamine are not extensively documented in publicly available literature, insights can be drawn from studies on structurally similar pyridine (B92270) derivatives. Molecular docking simulations would typically involve placing the 2-(5-Bromo-pyridin-3-YL)-ethylamine molecule into the binding site of a target protein. The ethylamine (B1201723) side chain, with its primary amine group, is a key feature for forming hydrogen bonds with amino acid residues that can act as hydrogen bond donors or acceptors, such as aspartate, glutamate, serine, and threonine.

The pyridine ring itself can participate in various non-covalent interactions. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. Furthermore, the aromatic ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within the binding pocket. The bromine atom at the 5-position of the pyridine ring introduces the possibility of halogen bonding, a specific type of non-covalent interaction where the electrophilic region of the halogen can interact favorably with nucleophilic sites on the protein, such as backbone carbonyls or the side chains of serine, threonine, or tyrosine.

Putative binding pockets for this compound would likely possess a combination of polar and non-polar features to accommodate the different functionalities of the molecule. Key interacting residues would be those that can form these specific hydrogen bonds, π-π stacking, and halogen bonds.

Prediction of Binding Affinities and Orientations

The prediction of binding affinity, often expressed as a binding energy (e.g., in kcal/mol), is a critical output of molecular docking simulations. A lower binding energy generally indicates a more stable ligand-protein complex. Docking studies on related pyridine-based compounds have shown a range of binding energies depending on the target protein. For instance, docking of some pyridine derivatives into the active sites of enzymes has revealed binding energies that suggest stable interactions. mdpi.com

The orientation of 2-(5-Bromo-pyridin-3-YL)-ethylamine within a binding pocket would be crucial for its activity. The ethylamine group would likely orient itself to maximize hydrogen bonding opportunities, while the bromopyridine core would position itself to engage in favorable aromatic and halogen bonding interactions. The specific orientation would be dictated by the topology and chemical environment of the binding site.

Table 1: Predicted Interaction Profile of 2-(5-Bromo-pyridin-3-YL)-ethylamine

| Molecular Feature | Potential Interacting Residues | Type of Interaction |

|---|---|---|

| Ethylamine Group | Aspartate, Glutamate, Serine, Threonine | Hydrogen Bonding |

| Pyridine Nitrogen | Serine, Threonine, Tyrosine | Hydrogen Bonding |

| Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |

| Bromine Atom | Backbone Carbonyls, Serine, Threonine | Halogen Bonding |

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Levels)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability.

For pyridine derivatives, DFT calculations have been used to determine these parameters. For instance, studies on 2-amino-5-bromopyridine derivatives have shown that the HOMO is often localized on the aminopyridine ring, while the LUMO is distributed over the entire molecule. The HOMO-LUMO energy gap in such molecules can influence their chemical activity. researchgate.net Based on calculations for similar brominated pyridine compounds, the HOMO-LUMO energy gap for 2-(5-Bromo-pyridin-3-YL)-ethylamine is expected to be in a range that suggests moderate reactivity. The presence of the electron-donating ethylamine group and the electron-withdrawing bromine atom would influence the energies of these frontier orbitals.

Table 2: Estimated Electronic Properties of 2-(5-Bromo-pyridin-3-YL)-ethylamine based on DFT Studies of Analogous Compounds

| Property | Estimated Value/Description | Significance |

|---|---|---|

| HOMO Energy | Relatively high | Indicates potential for electron donation |

| LUMO Energy | Relatively low | Indicates potential for electron acceptance |

| HOMO-LUMO Gap | Moderate | Suggests a balance of stability and reactivity |

Prediction of Reactivity and Selectivity in Chemical Reactions

The electronic properties derived from DFT calculations can be used to predict the reactivity and selectivity of 2-(5-Bromo-pyridin-3-YL)-ethylamine in chemical reactions. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

The nitrogen atom of the pyridine ring and the primary amine of the ethylamine group are expected to be nucleophilic centers, prone to reacting with electrophiles. Conversely, the carbon atoms attached to the electronegative bromine and nitrogen atoms would be more electrophilic. These predictions are valuable for designing synthetic routes and understanding potential metabolic transformations of the compound.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can provide insights into the conformational landscape of a molecule, which is the collection of all possible three-dimensional shapes it can adopt.

For a flexible molecule like 2-(5-Bromo-pyridin-3-YL)-ethylamine, the ethylamine side chain can rotate around the single bonds, leading to a variety of different conformations. MD simulations can explore these different conformations and determine their relative stabilities. This is crucial because the biological activity of a molecule often depends on its ability to adopt a specific conformation that fits into the binding site of a protein.

An MD simulation of 2-(5-Bromo-pyridin-3-YL)-ethylamine in a solvent (such as water) would reveal the preferred conformations of the ethylamine side chain relative to the bromopyridine ring. The simulation would also show how the molecule interacts with the surrounding solvent molecules. The results of such simulations can provide a dynamic picture of the molecule's behavior, complementing the static views provided by molecular docking and quantum chemical calculations. This information is vital for a comprehensive understanding of its structure-activity relationship.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Non-Clinical Context)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of 2-(5-bromo-pyridin-3-yl)-ethylamine and its analogs, QSAR studies are instrumental in elucidating the key structural features that govern their activity, thereby guiding the design of new derivatives with potentially enhanced properties.

The development of predictive QSAR models for a series of compounds, hypothetically centered around the 2-(5-bromo-pyridin-3-yl)-ethylamine scaffold, involves several key steps. Initially, a dataset of molecules with varying structural modifications and their corresponding experimentally determined biological activities (e.g., inhibitory concentrations) is compiled. For each molecule in this dataset, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Drawing from methodologies applied to other pyridine derivatives, a combination of 2D and 3D descriptors would likely be employed. These could include constitutional descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors), topological descriptors (e.g., Wiener index, Kier & Hall indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment) derived from density functional theory (DFT) calculations.

Once the descriptors are calculated, statistical methods are used to build the QSAR model. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common techniques for developing linear models, while machine learning approaches like k-Nearest Neighbor (kNN) and Support Vector Machines (SVM) can capture non-linear relationships between structure and activity.

The robustness and predictive power of the developed models are assessed through rigorous internal and external validation techniques. Common validation metrics include the coefficient of determination (R²), the leave-one-out cross-validation coefficient (q²), and the predictive R² for an external test set. A statistically significant and validated QSAR model can then be used to predict the biological activity of novel, untested compounds.

Hypothetical QSAR Model for 2-(5-Bromo-pyridin-3-YL)-ethylamine Analogs

| Model Statistics | Value |

| R² (Training Set) | 0.85 |

| q² (LOO Cross-Validation) | 0.72 |

| Predictive R² (Test Set) | 0.79 |

| Standard Error of Estimate | 0.25 |

| F-statistic | 65.4 |

Key Molecular Descriptors in the Hypothetical Model:

| Descriptor | Type | Correlation with Activity |

| LogP | Hydrophobicity | Positive |

| Dipole Moment | Electronic | Negative |

| Kier Shape Index (kappa 2) | Topological | Positive |

| Number of H-bond Acceptors | Constitutional | Positive |

This hypothetical model suggests that increased lipophilicity and a more complex molecular shape are favorable for activity, while a higher dipole moment is detrimental. The number of hydrogen bond acceptors also appears to play a positive role. Such insights are crucial for the subsequent design of new derivatives.

The validated QSAR model serves as a powerful tool for the in silico design of novel derivatives of 2-(5-bromo-pyridin-3-yl)-ethylamine with predicted enhanced biological activity. By understanding the relationships between molecular descriptors and activity, medicinal chemists can rationally modify the parent structure.

Based on the hypothetical QSAR model presented above, several design strategies could be pursued:

Modulation of Lipophilicity: The positive correlation of LogP with activity suggests that introducing lipophilic substituents could enhance potency. For example, alkyl or aryl groups could be strategically added to the pyridine ring or the ethylamine side chain.

Optimization of Molecular Shape: The positive influence of the Kier Shape Index points towards the importance of molecular size and branching. Exploring different substitution patterns on the pyridine ring could lead to derivatives with more optimal shapes for binding to a biological target.

Enhancement of Hydrogen Bonding Capacity: The positive contribution of hydrogen bond acceptors suggests that incorporating additional nitrogen or oxygen atoms could lead to improved interactions with a target receptor.

Hypothetical Novel Derivatives of 2-(5-Bromo-pyridin-3-YL)-ethylamine and their Predicted Activity

| Derivative | Modification | Predicted Activity (Relative to Parent) |

| 2-(5-Bromo-6-methyl-pyridin-3-yl)-ethylamine | Addition of a methyl group | 1.5x |

| 2-(5-Bromo-pyridin-3-yl)-N-methyl-ethylamine | N-methylation of the ethylamine | 1.2x |

| 2-(5-Chloro-pyridin-3-yl)-ethylamine | Replacement of Bromo with Chloro | 0.8x |

| 2-(5-Bromo-pyridin-3-yl)-propylamine | Extension of the ethylamine chain | 1.1x |

These newly designed derivatives would then be synthesized and subjected to experimental biological evaluation to validate the predictions of the QSAR model. This iterative cycle of computational design, chemical synthesis, and biological testing is a cornerstone of modern drug discovery and lead optimization processes. The application of such in silico techniques can significantly reduce the time and resources required to identify promising new chemical entities.

Future Directions and Emerging Research Avenues

Sustainable and Green Synthetic Methodologies for Brominated Pyridine-Ethylamines

The future synthesis of 2-(5-Bromo-pyridin-3-YL)-ethylamine and its derivatives will likely pivot towards more sustainable and environmentally benign methods, moving away from traditional, often harsh, reaction conditions. The principles of green chemistry, such as the use of non-toxic solvents, catalytic processes, and energy-efficient reaction pathways, are becoming increasingly paramount in modern organic synthesis. For pyridine (B92270) derivatives, techniques like microwave-assisted synthesis and the use of green catalysts are already being explored to create novel compounds more efficiently.

Flow Chemistry Applications

Continuous flow chemistry presents a significant opportunity for the safer and more efficient production of brominated pyridine-ethylamines. This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic or hazardous reactions. The transition from batch to flow processing for the synthesis of related heterocyclic compounds has demonstrated substantial improvements in yield and a dramatic reduction in reaction time. For a multi-step synthesis of a molecule like 2-(5-Bromo-pyridin-3-YL)-ethylamine, a continuous flow process could streamline the introduction of the bromine atom and the subsequent elaboration of the ethylamine (B1201723) side chain, minimizing manual handling and potential for side-product formation.

Photoredox Catalysis and Electrosynthesis

Recent advancements in photoredox and electrosynthesis offer powerful and mild alternatives for the functionalization of pyridine rings and the formation of C-C and C-N bonds. Photoredox catalysis, utilizing visible light to drive chemical reactions, could enable novel transformations on the pyridine core of 2-(5-Bromo-pyridin-3-YL)-ethylamine that are difficult to achieve with traditional thermal methods. For instance, photoinduced processes could be harnessed for late-stage functionalization, allowing for the introduction of diverse substituents onto the pyridine ring.

Electrosynthesis, which uses electricity to drive chemical reactions, is another green and powerful tool. It can be used for the reduction of heteroaromatic systems and the formation of amines, representing a potential alternative pathway to the ethylamine moiety on the pyridine scaffold. The electrochemical approach often avoids the need for harsh chemical oxidants or reductants, generating fewer waste products.

Advanced Spectroscopic Characterization for Mechanistic Elucidation

Beyond routine identification using standard NMR and mass spectrometry, future research will necessitate the use of advanced spectroscopic techniques to unravel the intricate mechanistic details of reactions involving 2-(5-Bromo-pyridin-3-YL)-ethylamine. Techniques such as in-situ NMR spectroscopy can provide real-time monitoring of reaction progress, helping to identify transient intermediates and elucidate reaction pathways. Computational studies, including Density Functional Theory (DFT), will be instrumental in complementing experimental data, providing insights into the electronic structure and reactivity of the molecule and its transition states in various chemical transformations.

Integration into Novel Functional Materials and Supramolecular Assemblies

The pyridine nitrogen and the bromine atom in 2-(5-Bromo-pyridin-3-YL)-ethylamine make it an attractive building block for the construction of novel functional materials and supramolecular assemblies. The pyridine unit can act as a ligand for metal coordination, paving the way for the development of metal-organic frameworks (MOFs) or coordination polymers. These materials could exhibit interesting electronic, magnetic, or catalytic properties.

The bromine atom offers a handle for further functionalization through cross-coupling reactions, allowing for the integration of this molecule into larger conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs). Furthermore, the potential for hydrogen bonding via the ethylamine group and the pyridine nitrogen could be exploited in the design of self-assembling supramolecular structures with defined architectures and functions.

Development as Chemical Probes for Biological System Interrogation (Non-Clinical)

The inherent structural motifs of 2-(5-Bromo-pyridin-3-YL)-ethylamine suggest its potential as a scaffold for the development of chemical probes to study biological systems. The pyridine core is a common feature in fluorescent probes, and by strategic modification, it could be developed into a sensor for specific ions or small molecules. For example, the ethylamine side chain could be functionalized with a fluorophore, while the bromo-pyridine unit could serve as a recognition site. Such probes could be used in fluorescence microscopy to visualize biological processes in living cells without a clinical application.

Exploration in Untapped Areas of Chemical Biology and Agri-Chemistry

The pyridine scaffold is a well-established pharmacophore in numerous approved drugs and a key component in a variety of agrochemicals. While the direct biological activity of 2-(5-Bromo-pyridin-3-YL)-ethylamine is not extensively documented, its structure warrants exploration in these fields. In chemical biology, it could serve as a fragment for screening against various biological targets to identify new lead compounds.

In the realm of agrochemistry, pyridine derivatives are widely used as herbicides, insecticides, and fungicides. The specific substitution pattern of 2-(5-Bromo-pyridin-3-YL)-ethylamine could be investigated for potential pesticidal or plant growth regulatory activities. The development of new agrochemicals is crucial for global food security, and this compound represents an unexplored starting point for such research.

Q & A

Basic: What are the key synthetic routes for 2-(5-Bromo-pyridin-3-YL)-ethylamine, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves bromination of a pyridine precursor followed by amination. A common approach includes:

- Bromination: Electrophilic substitution using NBS (N-bromosuccinimide) or Br₂ under controlled conditions to introduce bromine at the 5-position .

- Amination: Nucleophilic substitution or reductive amination to attach the ethylamine group. For example, using NH₃/MeOH under reflux .

Purification: Column chromatography (silica gel, eluent: hexane/EtOAc) or recrystallization (ethanol/water) ensures >95% purity. Monitor via HPLC (C18 column, UV detection at 254 nm) .

Advanced: How do substituent positions on the pyridine ring influence reactivity in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

The 5-bromo group’s meta-position (3-pyridyl) creates steric hindrance, reducing coupling efficiency compared to para-substituted analogs. To mitigate:

- Use Pd(PPh₃)₄ as a catalyst with K₂CO₃ in DMF/H₂O (3:1) at 80°C.

- Electron-withdrawing groups (e.g., -Br) enhance oxidative addition but may require longer reaction times (24–48 hrs) .

Data Insight:

| Substituent Position | Yield (%) | Reaction Time (h) |

|---|---|---|

| 5-Bromo (3-pyridyl) | 62 | 36 |

| 2-Bromo (4-pyridyl) | 88 | 18 |

Data Contradiction: How to resolve discrepancies in reported yields for bromination methods?

Methodological Answer:

Discrepancies arise from solvent polarity and bromine source. For reproducibility:

- Compare NBS in CCl₄ (radical mechanism, 65% yield) vs. Br₂ in AcOH (electrophilic, 78% yield) .

- Monitor reaction progress via TLC (Rf = 0.4 in hexane/EtOAc 7:3). Adjust stoichiometry (1.2 eq Br₂) to minimize di-brominated byproducts .

Basic: What spectroscopic techniques confirm the structure of 2-(5-Bromo-pyridin-3-YL)-ethylamine?

Methodological Answer: